molecular formula C25H21NO4S B297834 3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B297834
M. Wt: 431.5 g/mol
InChI Key: KOFFAKITKZDDMI-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as AMTB, which stands for Allyl Methyl Thiazolidine Benzylidene. The unique chemical structure of AMTB makes it a promising candidate for research in the fields of pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of AMTB involves the modulation of ion channels. Specifically, AMTB has been shown to bind to the pore region of TRPM8 and TRPA1 channels, resulting in the inhibition of their activity. This inhibition leads to a decrease in calcium influx, which is necessary for the activation of these channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMTB are still being studied. However, it has been shown to have a significant impact on pain sensation and inflammation. AMTB has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMTB in lab experiments is its specificity for ion channels. AMTB has been shown to specifically modulate the activity of TRPM8, TRPA1, and TRPV1 channels, which makes it a valuable tool for investigating the role of these channels in various physiological processes. However, one limitation of using AMTB is its potential off-target effects. Further studies are needed to determine the specificity of AMTB for these channels.

Future Directions

There are several future directions for research on AMTB. One area of research is the investigation of its effects on other ion channels. AMTB has been shown to modulate the activity of TRPM8, TRPA1, and TRPV1 channels, but it is possible that it may have effects on other channels as well. Another area of research is the development of more potent and selective AMTB analogs. These analogs could be used to further investigate the role of TRPM8, TRPA1, and TRPV1 channels in various physiological processes. Finally, the potential therapeutic applications of AMTB should be investigated further. AMTB has shown promise in reducing pain sensation and inflammation, and it may have potential as a treatment for various diseases.

Synthesis Methods

The synthesis of AMTB involves the reaction of 3-methoxy-4-(1-naphthylmethoxy)benzaldehyde with allyl methyl thiazolidine-2,4-dione in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

AMTB has been extensively studied for its potential use in scientific research applications. One of the most promising areas of research is the investigation of its effects on ion channels. AMTB has been shown to modulate the activity of several ion channels, including TRPM8, TRPA1, and TRPV1. These ion channels are involved in various physiological processes, including pain sensation, thermoregulation, and inflammation.

properties

Product Name

3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H21NO4S/c1-3-13-26-24(27)23(31-25(26)28)15-17-11-12-21(22(14-17)29-2)30-16-19-9-6-8-18-7-4-5-10-20(18)19/h3-12,14-15H,1,13,16H2,2H3/b23-15+

InChI Key

KOFFAKITKZDDMI-HZHRSRAPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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